VAF347 was synthesized at Novartis in Vienna, Austria, alongside other related compounds . It falls under the classification of aryl hydrocarbon receptor ligands, which are known to interact with the aryl hydrocarbon receptor protein, a critical regulator of various biological processes including immune response and xenobiotic metabolism .
VAF347 primarily engages in receptor-mediated reactions upon binding to the aryl hydrocarbon receptor. This binding initiates a cascade of intracellular signaling pathways that lead to altered gene expression profiles associated with immune modulation. Notably, VAF347 has been shown to inhibit the differentiation of dendritic cells from monocytic precursors by interfering with transcription factors such as PU.1, which is crucial for myeloid differentiation .
The compound's mechanism includes:
The mechanism by which VAF347 exerts its effects involves binding to the aryl hydrocarbon receptor. When activated by VAF347, the aryl hydrocarbon receptor undergoes a conformational change that facilitates its translocation into the nucleus, where it can regulate gene expression either directly or indirectly through interactions with other transcription factors .
Key points include:
Studies have demonstrated that AhR-deficient mice do not exhibit the anti-inflammatory effects seen with VAF347 treatment, underscoring the importance of this receptor in mediating the compound's actions .
VAF347 exhibits several notable physical and chemical properties:
Relevant data regarding its stability and reactivity would be crucial for understanding its behavior in biological systems.
VAF347 has potential applications in several scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2